![molecular formula C22H23N7O4S B6548643 1-(2,5-dimethoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946365-03-3](/img/structure/B6548643.png)
1-(2,5-dimethoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Description
The compound “1-(2,5-dimethoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Scientific Research Applications
Antiproliferative Activity
Compound 43: was designed and synthesized as part of a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. These compounds were evaluated for their antiproliferative activity against different cancer cell lines. Notably, compound 43 demonstrated moderate to good activity against selected cancer cells. Specifically, it exhibited potent antiproliferative activity against MGC-803 cells (IC50 of 0.85 μM) while maintaining selectivity for cancer cells over normal cells (56.17 μM against GES-1). Mechanistic studies revealed that compound 43 induced apoptosis in MGC-803 cells, likely through the mitochondrial pathway .
USP28 Inhibition
Compound 43: has also been explored as a USP28 inhibitor. In particular, compound 19 showed potent inhibition of USP28 (IC50 = 1.10 ± 0.02 μmol/L) with selectivity over USP7 and LSD1. This inhibition had downstream effects on cell proliferation, cell cycle regulation, and epithelial-mesenchymal transition (EMT) progression in gastric cell lines .
RORγt Inverse Agonism
Apart from its antiproliferative and USP28 inhibitory properties, compound 43 exhibits RORγt inverse agonist activity. This makes it relevant for potential therapeutic interventions related to autoimmune diseases and inflammation .
Treatment of Cardiovascular Disorders
The compound’s structure suggests potential applications in cardiovascular disorders. Further research is needed to explore its effects on cardiovascular health .
Type 2 Diabetes
While not extensively studied, compound 43 may have implications in type 2 diabetes. Investigating its impact on glucose metabolism and insulin sensitivity could provide valuable insights .
Hyperproliferative Disorders
Given its antiproliferative activity, compound 43 might be relevant in managing hyperproliferative disorders such as certain cancers and skin conditions .
properties
IUPAC Name |
7-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O4S/c1-32-17-8-9-18(33-2)19(14-17)34(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRNQTPMXLDEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
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